molecular formula C9H12ClN3 B1511814 2-(1H-Indazol-3-yl)ethanamine hydrochloride CAS No. 1258504-46-9

2-(1H-Indazol-3-yl)ethanamine hydrochloride

Cat. No. B1511814
CAS RN: 1258504-46-9
M. Wt: 197.66 g/mol
InChI Key: WLBIWJRRQYPTPO-UHFFFAOYSA-N
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Description

2-(1H-Indazol-3-yl)ethanamine hydrochloride, also known as INDAMINE HCl, is a synthetic compound. It has a molecular formula of C9H12ClN3 and a molecular weight of 197.66 g/mol. The compound is part of the indazole family, a group of nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of indazoles, including 2-(1H-Indazol-3-yl)ethanamine hydrochloride, has been a subject of research for many years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 2-(1H-Indazol-3-yl)ethanamine hydrochloride consists of a core indazole ring attached to an ethanamine group. The indazole ring is a heterocyclic compound, consisting of a benzene ring fused to a pyrazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of indazoles have been extensively studied. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Antiproliferative Agent in Cancer Research

2-(1H-Indazol-3-yl)ethanamine hydrochloride: has been studied for its potential as an antiproliferative agent. Compounds with the indazole moiety have shown activity against a panel of tumor cell lines derived from various cancer types, including leukemia, lung, colon, and breast cancers . This compound could be a part of novel therapies targeting specific pathways involved in cancer cell growth.

Reference Standard for Pharmacological Studies

2-(1H-Indazol-3-yl)ethanamine hydrochloride: is available for purchase as a high-quality reference standard . It is used in pharmaceutical testing to ensure accurate results in research, particularly in the development and quality control of pharmaceuticals.

Future Directions

The future directions for research on 2-(1H-Indazol-3-yl)ethanamine hydrochloride could include further exploration of its medicinal applications, given the wide variety of uses for indazole-containing compounds . Additionally, more research could be done to optimize the synthesis process and to fully understand the physical and chemical properties of this compound.

properties

IUPAC Name

2-(2H-indazol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c10-6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-4H,5-6,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBIWJRRQYPTPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735858
Record name 2-(2H-Indazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indazol-3-yl)ethanamine hydrochloride

CAS RN

1258504-46-9
Record name 2-(2H-Indazol-3-yl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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